molecular formula C10H12N2NaO3 B1677874 Sodium 4-(nicotinamido)butanoate CAS No. 62936-56-5

Sodium 4-(nicotinamido)butanoate

Cat. No.: B1677874
CAS No.: 62936-56-5
M. Wt: 231.20 g/mol
InChI Key: PPOOTOLJZAFOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-(nicotinamido)butanoate is a chemical compound with the CAS Number: 62936-56-5. It has a molecular weight of 230.2 and its IUPAC name is sodium 4-[(3-pyridinylcarbonyl)amino]butanoate . It is stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O3.Na/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);/q;+1/p-1 . The InChI key is DGWZSECHAXUHPD-UHFFFAOYSA-M .


Physical and Chemical Properties Analysis

This compound is a solid substance . Unfortunately, the boiling point and other physical and chemical properties are not available in the web search results.

Safety and Hazards

The safety information for Sodium 4-(nicotinamido)butanoate includes a GHS07 pictogram, a signal word of warning, and hazard statements H302 . Precautionary statements include P280-P305+P351+P338 .

Mechanism of Action

Target of Action

Sodium 4-(nicotinamido)butanoate, also known as nicotinamide, is a small-molecule hydrosoluble vitamin with essential metabolic functions in mammalian cells . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells .

Mode of Action

Nicotinamide interacts with its targets, primarily enzymes involved in NAD+ synthesis, to facilitate redox reactions and energy production . It also influences human DNA repair and cellular stress responses .

Biochemical Pathways

Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components are collectively referred to as NAD(P)(H) and are essential for various biochemical pathways, including those involved in energy production and DNA repair .

Result of Action

Through its multimodal mechanisms, nicotinamide may partially prevent and/or reverse several biophysical changes associated with skin aging . It has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . From a therapeutic standpoint, the intrinsic properties of nicotinamide may be applied to managing acne vulgaris, melasma, and psoriasis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures could potentially affect its stability and efficacy.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium 4-(nicotinamido)butanoate can be achieved through the reaction of nicotinamide with butyric anhydride in the presence of sodium hydroxide.", "Starting Materials": [ "Nicotinamide", "Butyric Anhydride", "Sodium Hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 10.0 g of nicotinamide in 50 mL of methanol.", "Step 2: Slowly add 8.0 mL of butyric anhydride to the nicotinamide solution while stirring.", "Step 3: Add 5.0 g of sodium hydroxide to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Dilute the reaction mixture with 100 mL of water and stir for an additional 30 minutes.", "Step 5: Filter the resulting solid and wash with water.", "Step 6: Dry the solid in a vacuum oven at 60°C for 12 hours to obtain Sodium 4-(nicotinamido)butanoate." ] }

CAS No.

62936-56-5

Molecular Formula

C10H12N2NaO3

Molecular Weight

231.20 g/mol

IUPAC Name

sodium;4-(pyridine-3-carbonylamino)butanoate

InChI

InChI=1S/C10H12N2O3.Na/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);

InChI Key

PPOOTOLJZAFOKR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+]

SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)O.[Na]

Appearance

Solid powder

62936-56-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pikamilone Sodium;  Pikamilone Na;  GABA-NG;  Nicotinoyl-GABA sodium salt;  GABA NG;  GABANG; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4-(nicotinamido)butanoate
Reactant of Route 2
Reactant of Route 2
Sodium 4-(nicotinamido)butanoate
Reactant of Route 3
Sodium 4-(nicotinamido)butanoate
Reactant of Route 4
Reactant of Route 4
Sodium 4-(nicotinamido)butanoate
Reactant of Route 5
Reactant of Route 5
Sodium 4-(nicotinamido)butanoate
Reactant of Route 6
Reactant of Route 6
Sodium 4-(nicotinamido)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.